molecular formula C23H24N6O3 B2864670 benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049480-28-5

benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2864670
CAS RN: 1049480-28-5
M. Wt: 432.484
InChI Key: QUVOGXDRGHUSQO-UHFFFAOYSA-N
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Description

The compound “benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. While there is limited information available specifically on this compound, it is related to a class of compounds known as benzimidazoles . Benzimidazoles are known to possess various types of biological activities and have been synthesized for various studies .


Synthesis Analysis

The synthesis of similar compounds often involves the use of condensation reactions . For example, in one study, a new series of benzimidazole analogs were synthesized using condensation and screened for their in vitro antimicrobial activity and cytotoxicity . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, including IR, 1H and 13C-NMR, MS spectra, and HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of a compound can be determined experimentally . Additionally, spectroscopic techniques can be used to determine the presence of various functional groups .

Scientific Research Applications

Antimicrobial Activities

Benzofuran derivatives have been investigated for their antimicrobial properties. A study highlights the synthesis and antimicrobial activity of new pyridine derivatives, including benzofuran compounds, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research focused on benzofuran derivatives as part of a broader study on antimicrobial and anti-inflammatory agents, identifying compounds with high inhibitory activity against COX-2, with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis Methodologies

Several papers have detailed the synthesis methodologies of benzofuran compounds, indicating their potential for diverse chemical and pharmacological applications. For instance, the synthesis of a potent and selective inhibitor for the PIM1 kinase, incorporating a benzofuran moiety, suggests its utility in developing new PET probes for medical imaging (Gao, Wang, Miller, & Zheng, 2013). Another study describes the design and synthesis of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands, highlighting structural features for optimal receptor affinity and selectivity (Moussa, Banister, Beinat, Giboureau, Reynolds, & Kassiou, 2010).

Potential Applications in Drug Discovery and Development

The research into benzofuran derivatives extends into their potential applications in drug discovery and development. This includes their use as anti-mycobacterial chemotypes, with certain compounds showing promising activity against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016). Another study explored the synthesis and characterization of new benzofuran derivatives with anti-HIV activities, further expanding the potential therapeutic applications of these compounds (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds have been shown to exhibit antimicrobial activity, potentially through interactions with bacterial or fungal proteins . Additionally, structure and antibacterial activity relationships were also further supported by in silico molecular docking studies of the active compounds against DNA topoisomerase .

Future Directions

The development of new antimicrobial and anticancer inhibitory agents is a fundamental goal in medicinal chemistry . Compounds like “benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” and related benzimidazole analogs represent potential avenues for future research in this area .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-2-31-19-9-7-18(8-10-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)23(30)21-15-17-5-3-4-6-20(17)32-21/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOGXDRGHUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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